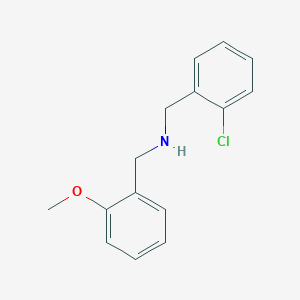

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” is a complex organic compound. It contains a p-tolyl group, a 1H-tetrazol-5-yl group, and a 2-naphthamide group . The p-tolyl group is a functional group related to toluene with the general formula CH3C6H4−R . The 1H-tetrazol-5-yl group is a type of heterocyclic compound that contains a five-membered ring with four nitrogen atoms and one carbon atom . The 2-naphthamide group is derived from naphthalene, a polycyclic aromatic hydrocarbon.

Molecular Structure Analysis

The molecular structure of “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” would likely be complex due to the presence of multiple functional groups. The structure of the final reaction product has been confirmed by complex spectral studies and X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” would depend on the specific conditions and reagents used. The p-tolyl group is often functionalized into compounds by Williamson etherification or C-C coupling reactions . The 1H-tetrazol-5-yl group can be synthesized from amines, triethyl orthoformate, and sodium azide .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” would depend on its molecular structure. For instance, the p-tolyl group is considered nonpolar and hydrophobic .Applications De Recherche Scientifique

Fluorescence Sensing and Bioimaging

A tetrazole derivative, closely related to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, has been utilized as a fluorescent chemosensor for detecting Al(III) and Zn(II) ions. This application is significant in the field of bioimaging, where the compound's ability to form complexes with these ions can be leveraged to visualize cellular processes involving aluminum and zinc. The theoretical calculations suggest that the sensing mechanism involves the inhibition of excited state intramolecular proton transfer (ESIPT), leading to fluorescence. This property has been confirmed through bioimaging, demonstrating the compound's potential in cellular applications (Ding et al., 2014).

Coordination Chemistry and Complex Formation

The coordination chemistry of tetradentate N-donor ligands, which share structural similarities with N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, has been explored. These studies have led to the creation of dodecanuclear and tetranuclear coordination cages and cyclic helicates. Such complexes exhibit unique structures and properties, including potential applications in molecular recognition, catalysis, and materials science. The formation of these intricate structures showcases the compound's versatility in forming diverse coordination complexes with metals, which can be tailored for specific scientific applications (Argent et al., 2006).

Antioxidant and Biological Activities

In another study, alkylaminophenol compounds, which are structurally related to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, have been synthesized and analyzed for their structural and antioxidant properties. These compounds, including the one derived from the Petasis reaction, have shown high antioxidant values, indicating their potential as biologically active drugs. The theoretical data supports the experimental analysis, suggesting the compound's application in pharmacology and as an antioxidant agent (Ulaş, 2020).

Photoluminescence and Electroluminescence

Research on substituted naphtholates of rare earth metals, including structures similar to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, has revealed their potential as emissive materials. These compounds exhibit significant photoluminescent and electroluminescent behavior, which can be utilized in the development of new luminescent materials for various applications, including displays and lighting. The study of these complexes contributes to the understanding of the electronic properties and the potential utility of such compounds in optoelectronic devices (Balashova et al., 2014).

Propriétés

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-14-6-10-18(11-7-14)25-19(22-23-24-25)13-21-20(26)17-9-8-15-4-2-3-5-16(15)12-17/h2-12H,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFCLIUNFAATRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

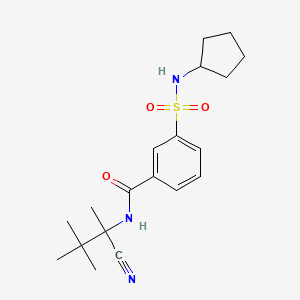

![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)

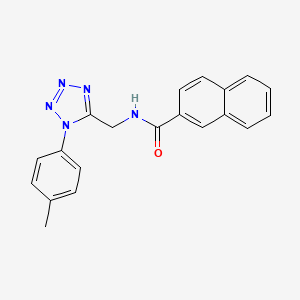

![Methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2782981.png)

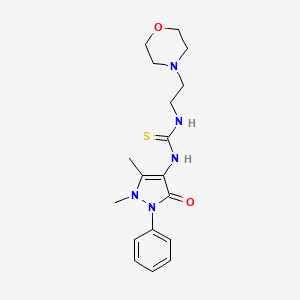

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)

![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)